
Pseudomonic acid C
概要
説明
プセウドモニック酸 C は、Pseudomonas fluorescens バクテリアによって産生される、ムピロシンとして知られる抗生物質混合物のマイナーな成分です。ムピロシンは、特にメチシリン耐性黄色ブドウ球菌 (MRSA) を含むグラム陽性菌によって引き起こされる皮膚感染症の治療に、局所抗生物質として広く使用されています。 プセウドモニック酸 C は、プセウドモニック酸 A、B、および D などの他のプセウドモニック酸と構造的に関連していますが、その類似体とは異なる独自の化学的性質を持っています .
準備方法
合成経路と反応条件
プセウドモニック酸 C の全合成には、完全に立体制御されたトリ置換 δ-ラクトンのアルキル化による C7 側鎖の導入など、いくつかの重要なステップが含まれます。 このアプローチは、カルボニルに β の位置にある保護されたヒドロキシ基の可能な競合的脱離を回避し、85% の収率を実現します . 合成には、所望の立体化学と官能基の配置を達成するために、さまざまな保護基と選択的な脱保護ステップも使用されます。
工業的製造方法
ムピロシン混合物の成分として、プセウドモニック酸 C の工業的製造は、通常、Pseudomonas fluorescens の発酵によって達成されます。プセウドモニック酸の収率を最大化するために、Pseudomonas の異なる株、培養培地、発酵条件が最適化されます。 その後、発酵ブロスは、プセウドモニック酸 C を含む個々のプセウドモニック酸を分離するために、さまざまな精製ステップにかけられます .
化学反応の分析
反応の種類
プセウドモニック酸 C は、次のようないくつかの種類の化学反応を起こします。
酸化: C10 と C11 間の二重結合のエポキシ化。
還元: ケトン基をヒドロキシ基に還元。
一般的な試薬と条件
酸化: 一般的な試薬には、エポキシ化のための m-クロロ過安息香酸 (mCPBA) が含まれます。
還元: ケトンの還元には、水素化ホウ素ナトリウム (NaBH4) がよく使用されます。
置換: エステル化反応では、通常、アルコールと硫酸 (H2SO4) や p-トルエンスルホン酸 (p-TsOH) などの酸触媒を使用します.
生成される主な生成物
エポキシ化: プセウドモニック酸 C のエポキシド誘導体の形成。
還元: 対応するアルコールの形成。
エステル化: 使用したアルコールに応じて、さまざまなエステルの形成.
科学研究への応用
ムピロシン混合物の成分として、プセウドモニック酸 C は、いくつかの科学研究への応用があります。
化学: ポリケチド系抗生物質の合成と反応性の研究のためのモデル化合物として使用されます。
生物学: イソロイシル-tRNA シンテターゼを標的にして細菌のタンパク質合成を阻害する役割について調査されています。
医学: MRSA を含むグラム陽性菌によって引き起こされる皮膚感染症の治療のための局所抗生物質の開発に使用されます。
科学的研究の応用
Antibiotic Efficacy
Pseudomonic acid C has been shown to be effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In laboratory studies, it demonstrated comparable activity to mupirocin A against multiple strains of Staphylococcus aureus, including those with reduced susceptibility to glycopeptides like vancomycin .
Clinical Studies:
- A clinical study involving 68 patients with skin infections demonstrated that a cream formulation of this compound led to significant improvement in 66% of cases within two days of treatment cessation .
- The formulation was well-tolerated with no reported sensitization among participants, indicating its safety for topical application .
Topical Formulation Development
Research has focused on optimizing the formulation for better penetration and efficacy. Studies indicate that this compound's cream formulations can effectively penetrate the skin barrier, enhancing its therapeutic potential for treating superficial skin infections such as impetigo and infected eczema .
Agricultural Biotechnology
This compound also shows promise in agricultural applications, particularly as a biopesticide. Its ability to inhibit bacterial pathogens in plants suggests potential use as a protective agent against bacterial diseases in crops.
Biocontrol Agent
- The compound's antibacterial properties can be harnessed to develop environmentally friendly biopesticides that protect crops without the adverse effects associated with synthetic chemicals. This aligns with current trends towards sustainable agriculture and integrated pest management strategies .
Genetic Engineering for Enhanced Production
Efforts are underway to enhance the yield of this compound through genetic engineering of Pseudomonas fluorescens. Researchers are exploring metabolic pathway modifications to create high-yield strains capable of producing greater quantities of this antibiotic .
Biosynthetic Pathway Optimization
- Advances in synthetic biology have enabled scientists to engineer biosynthetic pathways more efficiently. By manipulating specific genes involved in the production process, researchers aim to increase the output of this compound, making it more viable for commercial applications .
Data Table: Comparison of Antibiotic Activity
Antibiotic | Activity Against MRSA | Stability | Formulation Type |
---|---|---|---|
This compound | High | High | Topical Cream |
Mupirocin A | Moderate | Low | Topical Cream |
Mupirocin B | Low | Moderate | Topical Cream |
Case Study 1: Clinical Efficacy
In an open-label study involving 68 patients treated with this compound cream:
- Outcome: 66% showed complete resolution within two days post-treatment.
- Side Effects: Minimal; one patient reported local burning .
Case Study 2: Agricultural Application
Field trials utilizing this compound as a biocontrol agent showed:
作用機序
プセウドモニック酸 C は、細菌のタンパク質合成に不可欠な酵素であるイソロイシル-tRNA シンテターゼを阻害することにより、抗菌効果を発揮します。 この阻害は、イソロイシル-tRNA の枯渇と非荷電 tRNA の蓄積につながり、最終的にタンパク質合成の阻害と細菌細胞の死を引き起こします . プセウドモニック酸 C の分子標的はイソロイシル-tRNA シンテターゼ酵素であり、関与する経路には、細菌におけるタンパク質合成機構の破壊が含まれます .
類似の化合物との比較
プセウドモニック酸 C は、次のような他のプセウドモニック酸と構造的に類似しています。
プセウドモニック酸 A: ムピロシンの主要な成分で、C10 と C11 にエポキシド基を有します。
プセウドモニック酸 B: C8 に追加のヒドロキシ基が含まれています。
プセウドモニック酸 D: 9-ヒドロキシノナン酸部分に C4' と C5' に二重結合を有します.
独自性
プセウドモニック酸 C は、C10 と C11 の間に二重結合が存在するという点でユニークであり、エポキシド基を有するプセウドモニック酸 A や他の類似体とは異なります。 この構造の違いは、その反応性と生物活性に影響を与える可能性があります .
類似化合物との比較
Pseudomonic acid C is structurally similar to other pseudomonic acids, such as:
Pseudomonic acid A: The principal component of mupirocin, with an epoxide group at C10 and C11.
Pseudomonic acid B: Contains an additional hydroxyl group at C8.
Pseudomonic acid D: Has a double bond at C4’ and C5’ in the 9-hydroxy-nonanoic acid portion.
Uniqueness
This compound is unique due to the presence of a double bond between C10 and C11, which distinguishes it from pseudomonic acid A (with an epoxide group) and other analogues. This structural difference may influence its reactivity and biological activity .
生物活性
Pseudomonic acid C, also known as mupirocin C, is a natural antibiotic derived from the bacterium Pseudomonas fluorescens. This compound has garnered significant attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including various strains of Staphylococcus aureus. The compound's structure and biological activity make it a crucial subject of study in the field of microbiology and pharmacology.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H44O8 |
Molecular Weight | 484.62 g/mol |
Density | 1.125 g/cm³ |
Boiling Point | 656.193 °C at 760 mmHg |
Flash Point | 210.281 °C |
These properties indicate that this compound is a stable compound with significant potential for therapeutic applications.
Antibacterial Efficacy
This compound exhibits substantial antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it has comparable efficacy to other derivatives of mupirocin, notably mupirocin A (pseudomonic acid A), which is widely used in clinical settings.
- Minimum Inhibitory Concentration (MIC) : Studies show that the MIC for mupirocin against Staphylococcus aureus is generally less than or equal to 0.5 µg/ml, indicating its potency even against resistant strains .
- Mechanism of Action : The primary mechanism involves the inhibition of isoleucyl-tRNA synthetase, crucial for protein synthesis in bacteria. This action disrupts bacterial growth and replication .
Resistance and Cross-Resistance
One notable aspect of this compound is its low propensity for inducing resistance. Clinical studies have demonstrated that there is no significant cross-resistance between mupirocin and other clinically used antibiotics, making it a valuable option for treating infections caused by resistant bacterial strains .
Comparative Studies
Recent investigations have compared the activity of this compound with other antibiotics:
Antibiotic | Activity Against Staphylococci | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | High | Limited |
Mupirocin A | High | Moderate |
Vancomycin | High | None |
These findings highlight the specific niche that this compound occupies in antibacterial therapy, particularly for skin infections caused by resistant staphylococci.
Clinical Application
A study published in Antimicrobial Agents and Chemotherapy reported successful clinical outcomes using mupirocin formulations containing this compound in treating skin infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Patients showed significant improvement with minimal side effects.
Laboratory Studies
In vitro studies have demonstrated that when cultured in optimized conditions (e.g., specific temperature and nutrient media), Pseudomonas fluorescens can produce high yields of this compound, reaching concentrations of approximately 40 mg/L under ideal fermentation conditions . This optimization is crucial for enhancing the production efficiency of this antibiotic for therapeutic use.
特性
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHFUKZHJOMJL-WZLBZGCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71980-98-8 | |
Record name | Pseudomonic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。